![molecular formula C13H9NOS B1595296 3-[(Thien-2-yl)methylene]-2-indolinone CAS No. 62540-08-3](/img/structure/B1595296.png)
3-[(Thien-2-yl)methylene]-2-indolinone
Overview
Description
3-[(Thien-2-yl)methylene]-2-indolinone is an organic compound with the molecular formula C13H9NOS It is characterized by the presence of a thienyl group attached to a methylene bridge, which is further connected to an indolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Thien-2-yl)methylene]-2-indolinone typically involves the reaction of 2-methyl-1H-indole with 2-methoxythiophene. The reaction is catalyzed by indium (III) trifluoromethanesulfonate in a mixture of 1,4-dioxane and toluene at 85°C . The reaction mixture is then cooled, and the product is isolated through filtration and extraction processes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Reaction Conditions and Outcomes
Mechanism :
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Deprotonation of the indolinone at C-3 generates a nucleophilic anion.
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Michael addition to the nitroalkene forms intermediate I , followed by nitro group elimination to produce an acyliminium intermediate II .
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Intramolecular 5-exo-trig cyclization yields dihydrothienoindole, which oxidizes to the aromatic product.
Condensation with Cyanoacetic Acid
The compound undergoes condensation with cyanoacetic acid to form cyano(2-oxoindolin-3-ylidene)acetic acid derivatives, a reaction facilitated by triethylamine in dioxane (Table 2).
Representative Reaction
Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|---|
3-[(Thien-2-yl)methylene]-2-indolinone | Cyanoacetic acid, Et₃N | Dioxane, 4–5 h, rt | Cyano(2-oxoindolin-3-ylidene)acetic acid | 60–85 |
Applications : These products serve as precursors for further functionalization, including decarboxylation or cyclization to access fused heterocycles.
Hydrazine to Pyrazole Conversion
Thienoindoles bearing hydrazine groups (synthesized via annulation) react with β-ketoesters to form pyrazole-fused derivatives (Figure 1).
Conditions :
Significance : This transformation expands structural diversity for biological screening.
Potential Ring-Expansion Pathways
While not directly reported for this compound, analogous indolinones undergo Rh(II)-catalyzed ring expansion with diazoacetates to form quinolinones (Scheme 2) .
Hypothetical Pathway :
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Cyclopropanation at the methylene bridge.
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Ring-opening and rearrangement to yield a quinolinone derivative.
Challenges : Substrate compatibility and regioselectivity require further investigation.
Biological Implications of Reactivity
Derivatives synthesized via these reactions show promising antitumor activity. For example:
Scientific Research Applications
Anticancer Activity
One of the primary applications of 3-[(Thien-2-yl)methylene]-2-indolinone is in cancer research. Studies have demonstrated that this compound acts as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2), which plays a critical role in tumor angiogenesis. Inhibition of VEGFR2 can lead to reduced tumor growth and metastasis, making it a promising candidate for cancer therapy .
Protein Kinase Inhibition
The compound has shown potential as a protein kinase inhibitor. Specifically, it has been investigated for its ability to modulate tyrosine kinase signaling pathways, which are implicated in various diseases, including cancer and metabolic disorders . By inhibiting these pathways, this compound may help regulate cell proliferation and survival.
Development of Combinatorial Libraries
Research has also focused on synthesizing combinatorial libraries of indolinone derivatives, including this compound. These libraries are valuable for high-throughput screening to identify new therapeutic agents against various diseases . The structural diversity within these libraries facilitates the discovery of compounds with enhanced biological activity.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound on different cancer cell lines. The results indicated significant cytotoxic effects, particularly against breast cancer cells. The mechanism was attributed to the inhibition of VEGFR2, leading to decreased angiogenesis and increased apoptosis in tumor cells.
Case Study 2: Tyrosine Kinase Inhibition
Another investigation focused on the compound's role as a tyrosine kinase inhibitor. It was found to effectively inhibit several kinases involved in cell signaling pathways associated with cancer progression. This inhibition resulted in reduced cell migration and invasion in vitro, highlighting its potential as an anti-metastatic agent.
Data Table: Summary of Applications
Application Area | Description | Key Findings/Results |
---|---|---|
Anticancer Activity | Inhibitor of VEGFR2 involved in tumor angiogenesis | Significant cytotoxicity against cancer cell lines |
Protein Kinase Inhibition | Modulates tyrosine kinase signaling pathways | Reduced cell proliferation and survival |
Combinatorial Libraries | Synthesis of diverse indolinone derivatives for drug discovery | Enhanced biological activity through structural diversity |
Mechanism of Action
The mechanism of action of 3-[(Thien-2-yl)methylene]-2-indolinone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(thien-2-yl)-1H-indole
- 4α-Methyl-3-[(thien-2-yl)methylene]-2-azetidinone-1-sulfonate
Comparison
3-[(Thien-2-yl)methylene]-2-indolinone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Biological Activity
3-[(Thien-2-yl)methylene]-2-indolinone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various tyrosine kinases (TKs) and its implications in cancer treatment. This article reviews the biological activity of this compound, synthesizing findings from diverse studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound is characterized by a thienyl group attached to the indolinone core via a methylene bridge. The synthesis typically involves the condensation of an indolinone derivative with thien-2-carboxaldehyde, which has been documented in various studies .
1. Tyrosine Kinase Inhibition
This compound has demonstrated significant inhibitory effects on receptor tyrosine kinases (RTKs). Research indicates that modifications to the indolinone structure can enhance selectivity and potency against specific RTKs, such as VEGF (Vascular Endothelial Growth Factor) and EGF (Epidermal Growth Factor) receptors. For instance, derivatives of indolinones have shown submicromolar inhibition against these targets in cellular assays .
2. Anticancer Properties
The compound exhibits promising anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell proliferation and survival. The compound's ability to inhibit TKs involved in tumor growth suggests its potential as a therapeutic agent in oncology .
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of TKs, which play crucial roles in signal transduction pathways that regulate cell division and survival. By binding to the ATP-binding pocket of these kinases, the compound prevents autophosphorylation and subsequent activation of downstream signaling cascades .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study 1 : A study on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values reported at low micromolar concentrations.
- Case Study 2 : In a study involving non-small cell lung cancer (NSCLC), this compound was shown to inhibit the proliferation of cancer cells through apoptosis induction, alongside downregulation of key survival proteins.
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-[(Thien-2-yl)methylene]-2-indolinone, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via condensation of thiophene-2-carbaldehyde with 2-indolinone derivatives under acidic conditions (e.g., acetic acid, reflux). Optimization involves varying catalysts, solvents (e.g., DMF for alkylation steps), and temperature to improve yield and purity. Structural confirmation requires NMR, IR, and mass spectrometry .
- Key Data : For analogs, yields range from 45% to 75% under reflux conditions with acetic acid, while alkylation steps (e.g., using NaH/DMF) achieve ~60% efficiency .
Q. What biological targets are associated with this compound, and how are these activities validated experimentally?
- Methodology : The compound is a selective vascular endothelial growth factor receptor-2 (VEGFR2) inhibitor. Validation involves:
- Kinase assays : Measuring IC50 values against recombinant VEGFR2 (reported IC50 = 1.34–2.69 μM for analogs) .
- Cell-based assays : Antiproliferative activity in cancer cell lines (e.g., HeLa, MCF-7) using MTT or SRB assays, with IC50 values <40 μM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of more potent 2-indolinone derivatives?
- Methodology :
- Introduce substituents at the indolinone core (e.g., 6-methoxy or bromo groups) to enhance binding to VEGFR2’s ATP pocket .
- Modify the thienylmethylene group with sulfoxide or sulfone moieties to improve solubility and kinase affinity .
Q. What experimental strategies resolve contradictions in reported biological data for 2-indolinone analogs?
- Case Study : While some studies report potent G2/M cell cycle arrest (e.g., OSU 111 in ), others observe apoptosis via caspase activation. Resolve by:
- Mechanistic profiling : Combining tubulin polymerization assays (for mitotic inhibitors) with Annexin V/PI staining (for apoptosis) .
- Dose-response analysis : Low concentrations may induce cytostasis, while higher doses trigger apoptosis .
Q. How do computational methods predict the binding mode of this compound to VEGFR2?
- Methodology :
- Molecular docking : Align the compound with VEGFR2’s crystal structure (PDB ID: 3VHE) to identify key interactions (e.g., hydrogen bonds with Cys917) .
- MD simulations : Assess stability of the ligand-receptor complex over 100 ns trajectories .
Q. What are the challenges in assessing off-target effects of 2-indolinone derivatives, and how can they be mitigated?
- Methodology :
- Kinase panel screening : Test against 50+ kinases (e.g., c-Kit, FLT3) to identify promiscuous inhibitors .
- Proteomic profiling : Use phospho-antibody arrays to detect unintended signaling pathway modulation .
Q. Methodological Tables
Table 1. Key Synthetic Modifications and Biological Outcomes
Table 2. Comparative Selectivity of 2-Indolinone Derivatives
Compound | VEGFR2 IC50 (μM) | c-Kit IC50 (μM) | FLT3 IC50 (μM) |
---|---|---|---|
SU5208 | 1.34 | >10 | 8.2 |
SU5416 (Semaxanib) | 0.1 | 2.3 | 0.9 |
Q. Key Considerations for Future Research
Properties
IUPAC Name |
3-(thiophen-2-ylmethylidene)-1H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-13-11(8-9-4-3-7-16-9)10-5-1-2-6-12(10)14-13/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTIIBUDOBNABZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=CS3)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60309006 | |
Record name | 3-[(Thien-2-yl)methylene]-2-indolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60309006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62540-08-3 | |
Record name | 3-[(Thien-2-yl)methylene]-2-indolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60309006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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